

# Application Notes and Protocols: Cloning and Expression of MIM1 in Yeast

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MIM1

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## Abstract

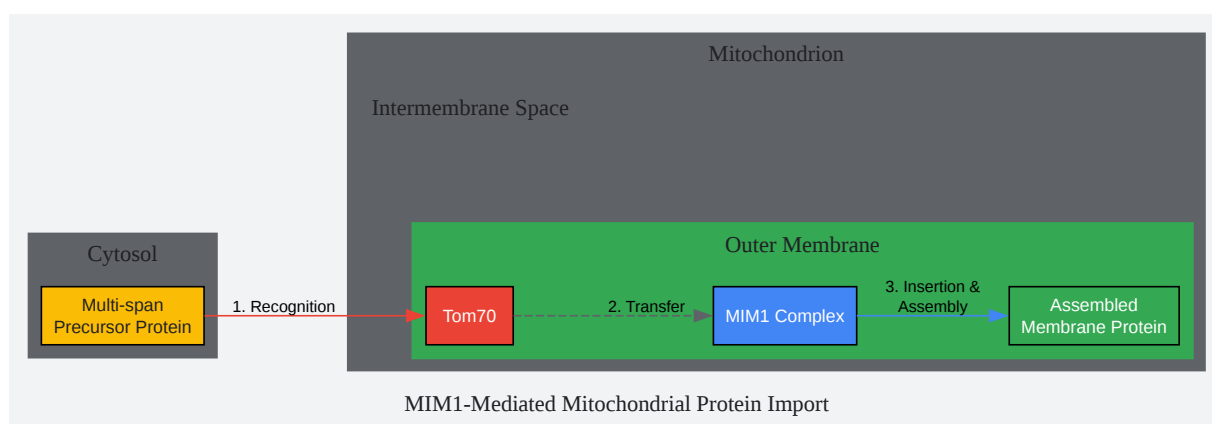
These application notes provide a comprehensive guide for the cloning, expression, and analysis of the Mitochondrial Import Protein 1 (**MIM1**) in the budding yeast, *Saccharomyces cerevisiae*. **MIM1** is an integral protein of the mitochondrial outer membrane, playing a crucial role in the biogenesis and assembly of the Translocase of the Outer Membrane (TOM) complex and the import of other multi-spanning membrane proteins.[1][2][3] The protocols outlined herein are designed for researchers studying mitochondrial protein import, biogenesis, and for those utilizing yeast as a model system for membrane protein expression.

## Introduction to MIM1 Function

**MIM1** is a key component of the mitochondrial protein import machinery in yeast.[1] It resides in the mitochondrial outer membrane and forms a complex, potentially with another protein, Mim2, to facilitate the insertion and assembly of other outer membrane proteins.[4][5] Specifically, **MIM1** is required for the proper assembly of core TOM complex components like Tom40, Tom20, and Tom70.[5][6][7] It cooperates with the receptor Tom70 to recognize and mediate the membrane integration of a subset of proteins with multiple alpha-helical transmembrane segments, such as Ugo1.[1][2][6] Depletion or absence of **MIM1** leads to reduced levels of several TOM complex subunits and other outer membrane proteins, impairing overall mitochondrial biogenesis.[2][5][8]

## MIM1-Mediated Protein Import Pathway

The following diagram illustrates the role of the **MIM1** complex in the import of multi-spanning proteins into the mitochondrial outer membrane. The precursor protein is first recognized by the Tom70 receptor, then transferred to the **MIM1** complex which facilitates its insertion and assembly into the membrane.



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Caption: Role of **MIM1** in mitochondrial outer membrane protein import.

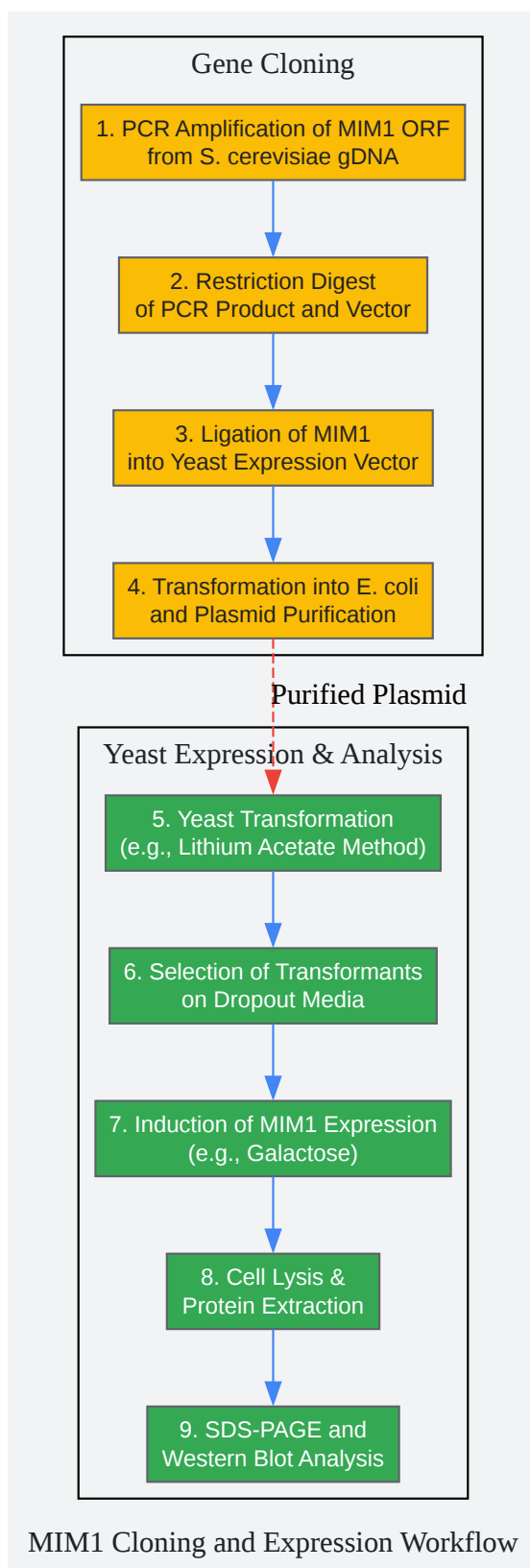
## Experimental Data Summary

The deletion of the **MIM1** gene (**mim1Δ**) has a quantifiable impact on the steady-state levels of various mitochondrial outer membrane proteins. This data is critical for designing functional complementation assays.

Protein	Function	Effect of mim1Δ	Reference(s)
Ugo1	Outer membrane fusion protein	Strong reduction	<a href="#">[2]</a> <a href="#">[8]</a>
Scm4	Outer membrane protein	Strong reduction	<a href="#">[8]</a>
Tom20	TOM complex receptor	Reduced / Moderately reduced	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Tom70	TOM complex receptor	Moderately reduced	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Tom40	TOM complex channel	Moderately reduced	<a href="#">[5]</a>
Tom22	TOM complex assembly	Levels similar to wild-type	<a href="#">[5]</a>

## Experimental Workflow Overview

The diagram below outlines the general workflow for cloning the **MIM1** gene into a yeast expression vector and subsequently analyzing its expression.



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Caption: General workflow for **MIM1** cloning and expression in yeast.

## Detailed Experimental Protocols

### Protocol 1: Cloning of MIM1 into a Yeast Expression Vector

This protocol describes the amplification of the **MIM1** open reading frame (ORF) from *S. cerevisiae* genomic DNA and its insertion into a suitable yeast expression vector, such as a pYES2-based plasmid which contains a galactose-inducible GAL1 promoter and allows for C-terminal tagging (e.g., with a His or HA tag).<sup>[9][10]</sup>

#### Materials:

- *S. cerevisiae* (e.g., strain S288c) genomic DNA
- High-fidelity DNA polymerase
- Forward and reverse primers for **MIM1** (YOL026C) with appropriate restriction sites
- Yeast expression vector (e.g., pYES2/CT)
- Restriction enzymes and T4 DNA ligase
- Competent *E. coli* cells (e.g., DH5α)
- LB agar plates with appropriate antibiotic

#### Method:

- PCR Amplification:
  - Design primers to amplify the full **MIM1** ORF. Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen vector.
  - Perform PCR using high-fidelity polymerase and yeast genomic DNA as the template.
  - Analyze the PCR product on an agarose gel to confirm the correct size (~342 bp). Purify the PCR product.

- Restriction Digest:
  - Digest both the purified PCR product and the yeast expression vector with the selected restriction enzymes.
  - Purify the digested DNA fragments.
- Ligation:
  - Set up a ligation reaction with the digested **MIM1** insert and the linearized vector using T4 DNA ligase. Incubate as recommended by the manufacturer.
- E. coli Transformation:
  - Transform the ligation mixture into competent E. coli cells.
  - Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.
  - Incubate overnight at 37°C.
- Verification:
  - Select several colonies and grow overnight cultures.
  - Isolate plasmid DNA (miniprep) and verify the correct insert by restriction digest analysis and/or Sanger sequencing.

## Protocol 2: Transformation of Yeast (*S. cerevisiae*)

This protocol details the high-efficiency lithium acetate (LiAc)/polyethylene glycol (PEG) method for introducing the recombinant plasmid into yeast cells.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- *S. cerevisiae* strain (e.g., BY4741 or a **mim1Δ** mutant)
- YPD medium

- LiAc/TE solution (100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- PEG/LiAc/TE solution (40% PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled.[\[13\]](#)
- Purified **MIM1** expression plasmid (~0.1-1 µg)
- Synthetic complete (SC) drop-out medium plates for selection (e.g., SC-Ura for a URA3 marker).[\[12\]](#)

#### Method:

- Prepare Competent Cells:
  - Inoculate 5-10 mL of YPD with the desired yeast strain and grow overnight with shaking at 30°C.
  - Inoculate a larger culture (e.g., 50 mL YPD) to an OD<sub>600</sub> of ~0.2 and grow to mid-log phase (OD<sub>600</sub> of 0.6-0.8).
  - Harvest cells by centrifugation, wash with sterile water, and resuspend in LiAc/TE solution.
  - Incubate for 30-60 minutes at 30°C with gentle shaking.
- Transformation:
  - In a microfuge tube, mix the carrier DNA, the **MIM1** plasmid DNA, and ~100 µL of the competent yeast cell suspension.
  - Add ~600 µL of the PEG/LiAc/TE solution and vortex to mix thoroughly.[\[12\]](#)
  - Incubate at 30°C for 30-45 minutes with shaking.
- Heat Shock:
  - Add DMSO to a final concentration of ~10% (optional, but can increase efficiency).[\[14\]](#)
  - Heat shock the mixture at 42°C for 15-25 minutes.

- Plating and Selection:
  - Pellet the cells by brief centrifugation and remove the supernatant.
  - Resuspend the cell pellet in sterile water or TE buffer.
  - Plate the cell suspension onto SC drop-out plates to select for transformants.
  - Incubate at 30°C for 2-4 days until colonies appear.

## Protocol 3: Expression and Analysis of Recombinant MIM1

This protocol describes how to induce the expression of **MIM1** from the GAL1 promoter and analyze the protein product by Western blot.

Materials:

- Yeast transformant colony
- Synthetic drop-out medium with 2% raffinose (or glucose for initial growth)
- Synthetic drop-out medium with 2% galactose and 2% raffinose (for induction)
- Yeast lysis buffer (e.g., containing Tris-HCl, NaCl, protease inhibitors)
- Glass beads
- SDS-PAGE equipment and reagents
- PVDF membrane
- Primary antibody against the affinity tag on **MIM1** (e.g., anti-His, anti-HA)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Method:

- Culture Growth and Induction:
  - Inoculate a starter culture of the yeast transformant in selective medium containing a non-inducing carbon source like raffinose (or glucose to repress). Grow overnight at 30°C.
  - Dilute the overnight culture into fresh selective medium with 2% raffinose and grow to mid-log phase.
  - To induce expression, pellet the cells and resuspend them in selective medium containing 2% galactose (and optionally 2% raffinose).
  - Grow for another 4-16 hours at 30°C.
- Protein Extraction:
  - Harvest an appropriate number of cells (e.g., 10 OD<sub>600</sub> units) by centrifugation.
  - Resuspend the cell pellet in yeast lysis buffer with protease inhibitors.
  - Add an equal volume of acid-washed glass beads.
  - Lyse the cells by vigorous vortexing in short bursts, cooling on ice between bursts.
  - Clarify the lysate by centrifugation to obtain the total cell extract.
- SDS-PAGE and Western Blotting:
  - Determine the protein concentration of the lysate (e.g., using a Bradford assay).
  - Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane (e.g., with 5% non-fat milk in TBST).

- Incubate the membrane with the primary antibody specific to the affinity tag on your recombinant **MIM1**.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash again and detect the protein using a chemiluminescent substrate and an imaging system.<sup>[15]</sup>

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- To cite this document: BenchChem. [Application Notes and Protocols: Cloning and Expression of MIM1 in Yeast]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583709#cloning-and-expression-of-mim1-in-yeast]

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